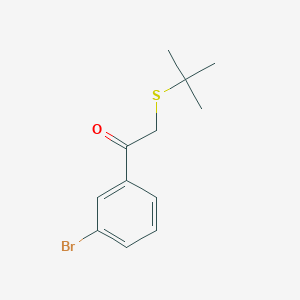
1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one is an organic compound that features a bromophenyl group and a tert-butylthio group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and tert-butylthiol.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a nucleophilic addition reaction with tert-butylthiol in the presence of a base such as sodium hydride (NaH) to form an intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The bromophenyl group could facilitate binding to aromatic pockets in proteins, while the tert-butylthio group might influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromophenyl)-2-(tert-butylthio)ethan-1-one: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)-2-(tert-butylthio)ethan-1-one: Chlorine instead of bromine.
1-(3-Bromophenyl)-2-(methylthio)ethan-1-one: Methylthio group instead of tert-butylthio.
Uniqueness
1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one is unique due to the combination of the bromophenyl and tert-butylthio groups, which can impart distinct chemical and physical properties, such as reactivity and solubility, compared to its analogs.
Propriétés
Formule moléculaire |
C12H15BrOS |
|---|---|
Poids moléculaire |
287.22 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-2-tert-butylsulfanylethanone |
InChI |
InChI=1S/C12H15BrOS/c1-12(2,3)15-8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 |
Clé InChI |
LFJKIMFGNIALCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCC(=O)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
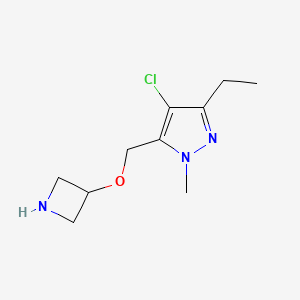
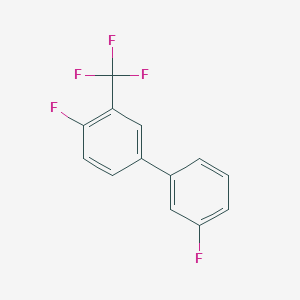
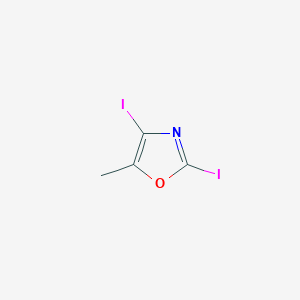
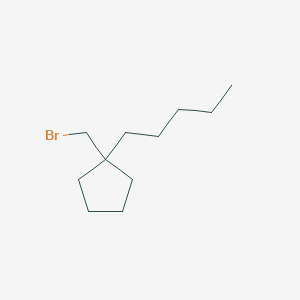
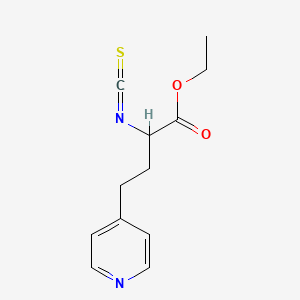
![1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride](/img/structure/B13634859.png)
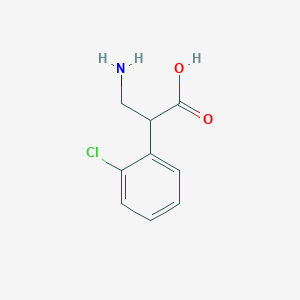
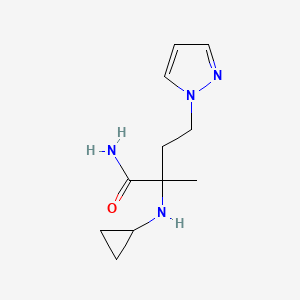
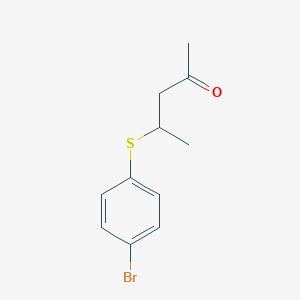
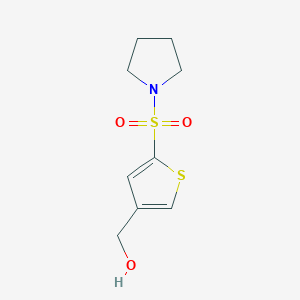

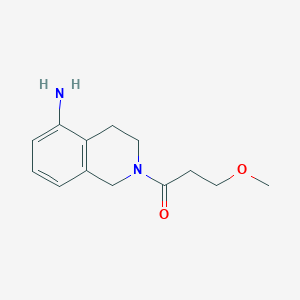
![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
